REACTION_CXSMILES
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[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][Br:13])=[N:9]2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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220 g
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Type
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reactant
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Smiles
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BrC1=CC=C2C=CC(=NC2=C1)C
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Name
|
|
Quantity
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180 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was illuminated with a 275 W sun lamp
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Type
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TEMPERATURE
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Details
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at reflux for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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directly chromatographed on 2 kg silica gel
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Type
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WASH
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Details
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Elution with toluene
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Name
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Type
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product
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Smiles
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BrC1=CC=C2C=CC(=NC2=C1)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |